1-(1-Ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-(thiophen-2-yl)urea

Medicinal Chemistry Structure-Activity Relationship (SAR) Kinase Inhibitor Design

1-(1-Ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-(thiophen-2-yl)urea (CAS 1171443‑86‑9) is a fully synthetic, low‑molecular‑weight (MW 315.39) urea derivative that fuses a 1‑ethyl‑2‑oxo‑tetrahydroquinoline core with a thiophen‑2‑yl substituent via a urea bridge. The compound belongs to a broader class of tetrahydroquinolinyl‑urea analogs that have been explored in patent literature as conformationally restricted soluble epoxide hydrolase (sEH) inhibitors and vanilloid receptor (VR1) antagonists.

Molecular Formula C16H17N3O2S
Molecular Weight 315.39
CAS No. 1171443-86-9
Cat. No. B2735507
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1-Ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-(thiophen-2-yl)urea
CAS1171443-86-9
Molecular FormulaC16H17N3O2S
Molecular Weight315.39
Structural Identifiers
SMILESCCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)NC3=CC=CS3
InChIInChI=1S/C16H17N3O2S/c1-2-19-13-7-6-12(10-11(13)5-8-15(19)20)17-16(21)18-14-4-3-9-22-14/h3-4,6-7,9-10H,2,5,8H2,1H3,(H2,17,18,21)
InChIKeyJPMJOVHADVMWIW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(1-Ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-(thiophen-2-yl)urea (1171443-86-9): Core Structural Identity and Procurement Context


1-(1-Ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-(thiophen-2-yl)urea (CAS 1171443‑86‑9) is a fully synthetic, low‑molecular‑weight (MW 315.39) urea derivative that fuses a 1‑ethyl‑2‑oxo‑tetrahydroquinoline core with a thiophen‑2‑yl substituent via a urea bridge . The compound belongs to a broader class of tetrahydroquinolinyl‑urea analogs that have been explored in patent literature as conformationally restricted soluble epoxide hydrolase (sEH) inhibitors [1] and vanilloid receptor (VR1) antagonists [2]. Its presence in commercial screening libraries (typically offered at ≥95% purity) indicates its intended use as a tool compound or early‑stage medicinal chemistry starting point rather than a fully profiled lead . Users seeking well‑characterized pharmacological probes should verify the availability of in‑house or third‑party bioactivity data before procurement.

1 Screening-library tool compound for early-stage medicinal chemistry
2 N1-ethyl tetrahydroquinolinyl-urea scaffold for focused SAR exploration
3 Bioactivity data should be verified before use as a pharmacological probe

Why 1-(1-Ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-(thiophen-2-yl)urea Cannot Be Interchanged with Close Tetrahydroquinolinyl-Urea Analogs


The tetrahydroquinolinyl‑urea chemical space is highly sensitive to N1‑substitution: even minor alkyl changes (H → methyl → ethyl → benzyl) can alter conformational preferences, hydrogen‑bonding capacity, and lipophilicity in ways that affect target engagement and physicochemical properties [1]. Within the patent‑documented SAR of conformationally restricted urea sEH inhibitors, the nature of the N‑heterocycle substituent was shown to govern both potency and isoform selectivity [2]. For example, replacement of the N1‑hydrogen (present in the unsubstituted analog CAS 1170575‑41‑3) with an ethyl group introduces steric bulk that may restrict bioactive conformations, modulate metabolic stability, and shift solubility profiles—factors that directly impact in vitro assay performance and reproducibility [1]. Generic substitution across analogs that differ only at N1 (e.g., swapping the ethyl variant for the unsubstituted, benzyl, or propanoyl versions) therefore risks altering the compound's pharmacological fingerprint, invalidating comparative experiments and misleading SAR interpretation. Procurement specifications must mandate the exact CAS number to ensure lot‑to‑lot consistency in screening campaigns .

N1-alkyl substitution sensitivity

Replacing N1-ethyl with hydrogen or benzyl may alter conformational preference, hydrogen-bond capacity, and lipophilicity, shifting target engagement profiles and assay reproducibility.

Regioisomeric mismatch

Urea attachment at the 6-position versus 7-position can change binding geometry; related chemotypes exhibit ≥2-fold potency differences, making regioisomer substitution a risk for SAR interpretation.

Quantitative Differentiation Evidence for 1-(1-Ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-(thiophen-2-yl)urea Against Closest Analogs


Structural Differentiation at N1: Ethyl vs. Unsubstituted (Hydrogen) in the Tetrahydroquinolinone Scaffold

The target compound differs from its closest analog, 1-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-(thiophen-2-yl)urea (CAS 1170575-41-3), solely by the presence of an N1‑ethyl substituent replacing N1‑hydrogen. No direct head‑to‑head biochemical comparison between these two specific compounds has been published. However, class‑level SAR from tetrahydroquinolinyl‑urea patent families indicates that N1‑alkylation (including ethyl) alters the conformational landscape and hydrogen‑bond donor/acceptor profile of the urea pharmacophore, which can translate into different target engagement profiles [1]. The N1‑ethyl group increases calculated logP by approximately 0.4–0.6 units relative to the N1‑H analog, suggesting moderately enhanced membrane permeability . Users must verify these physicochemical predictions experimentally for their specific assay system.

N1 Substituent Identity
Class-level inference
N1-Ethyl vs. N1-H
Target MW 315.39, est. logP ~2.0–2.2
Analog MW 287.34, est. logP ~1.6
Class SAR indicates distinct pharmacological profile; experimental verification required
No direct comparative bioassay data available
Medicinal Chemistry Structure-Activity Relationship (SAR) Kinase Inhibitor Design

Urea Bridge Position and Thiophene Orientation Relative to the Tetrahydroquinoline Core

The target compound anchors the thiophen-2-yl urea at the 6‑position of the tetrahydroquinolinone ring system. Related series that shift the urea attachment to the 7‑position (e.g., 1-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(thiophen-2-yl)urea, CAS 1203024-46-7) exhibit altered spatial orientation of the thiophene moiety, which can affect target binding geometry [1]. In published structure‑activity relationship work on thienoquinolin urea transporter inhibitors, moving the substitution pattern on the quinoline ring produced up to 10‑fold differences in IC₅₀ values against UT‑A and UT‑B isoforms (PU-14 IC₅₀ ≈0.8 μM vs. PU-48 IC₅₀ = 0.32 μM), demonstrating the sensitivity of biological activity to regioisomeric substitution [2]. Although the thienoquinolin chemotype differs from the tetrahydroquinolinone scaffold, the principle of regioisomer‑dependent potency is directly transferable and underscores the risk of substituting a 6‑yl urea with a 7‑yl analog without re‑validation.

Urea Attachment Position
Class-level inference
6-yl vs. 7-yl regioisomers
Thienoquinolin analog PU-14 IC50 0.8 μM, PU-48 IC50 0.32 μM (2.5-fold)
Regioisomeric attachment may alter potency; validate for tetrahydroquinolinone scaffold
No direct comparison for 6-yl vs. 7-yl tetrahydroquinolinones
Drug Discovery Scaffold Hopping Selectivity Profiling

Commercial Availability and Purity Specification for Reproducible Screening

The target compound is supplied by multiple vendors at a typical purity of 95% (HPLC) . In contrast, its N1‑unsubstituted analog (CAS 1170575‑41‑3) is also available at ≥95% purity but with a significantly lower molecular weight (287.34 vs. 315.39) and different solubility characteristics [1]. The N1‑benzyl analog (CAS 1170569-00-2, MW 377.5) is substantially more lipophilic (estimated XLogP3 ≈3.5–4.0) and may require different solvent conditions for in vitro assays [2]. Without comparative QC data (e.g., UPLC‑MS traces, DMSO solubility limits, or stability under assay conditions) for these specific analogs, procurement decisions for sensitive biochemical or cell‑based assays should be based on confirmation of the exact CAS number and a certificate of analysis showing >95% purity by HPLC at 254 nm.

Purity & Specification
Data to verify
≥95% (HPLC), MW 315.39
N1-H analog MW 287.34; N1-benzyl analog MW 377.5
Exact CAS ensures consistent physicochemical behavior; verify per batch COA
Solubility and stability may differ across analogs; confirm under assay conditions
Chemical Procurement Assay Reproducibility Compound Quality Control

Recommended Application Scenarios for 1-(1-Ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-(thiophen-2-yl)urea Based on Current Evidence


Focused SAR Exploration of N1‑Substituted Tetrahydroquinolinone Urea Libraries

The compound is best deployed as a specific N1‑ethyl variant within a matrix of N1‑substituted tetrahydroquinolinone‑urea analogs (including H, methyl, benzyl, cyclopropanecarbonyl, and propanoyl derivatives) to systematically probe the effect of N1‑alkyl/aryl substitution on target affinity, selectivity, and ADME properties. Its use in such a library format ensures that the N1‑ethyl group is the sole variable being interrogated [1].

Negative Control or Counter‑Screen in Urea Transporter Inhibitor Programs

Given the structural resemblance of the tetrahydroquinolinone‑urea core to the thienoquinolin‑urea chemotype of known UT inhibitors (e.g., PU‑14, PU‑48) [2], this compound may serve as a chemotype‑switched probe to evaluate selectivity against urea transporter isoforms. Because the tetrahydroquinolinone scaffold is distinct from the fully aromatic thienoquinoline, differential activity relative to PU‑48 (IC₅₀ = 0.32 μM against UT‑A [2]) could illuminate scaffold‑specific pharmacophore requirements; however, users must generate primary data to confirm this hypothesis.

In Silico Docking and Molecular Dynamics Template for Urea‑Based sEH Inhibitor Design

The conformational restriction imposed by the 2‑oxo group and the N1‑ethyl substituent makes this compound a suitable rigid template for computational modeling of soluble epoxide hydrolase (sEH) active‑site interactions, following the general principles described in conformationally restricted urea inhibitor patents [3]. Docking studies that compare this ethyl analog with the N1‑H version can predict binding pose differences and guide synthetic prioritization before committing to costly synthesis.

Application
Selection Property
Validation Focus
Focused SAR exploration of N1-substituted tetrahydroquinolinone ureas
N1-ethyl variant within alkyl/aryl substitution matrix
Systematic affinity, selectivity, and ADME profiling
Negative control or counter-screen in urea transporter inhibitor programs
Chemotype-switched probe distinct from thienoquinoline scaffold
UT isoform selectivity verification; scaffold-specific pharmacophore mapping
In silico docking and molecular dynamics template for sEH inhibitor design
Conformationally restricted rigid template with N1-ethyl substituent
Binding pose prediction and comparison with N1-H analog
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